1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride

Description

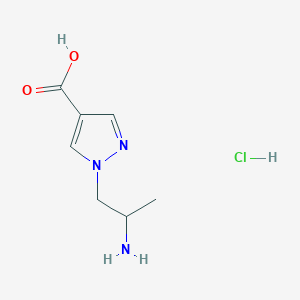

1-(2-Aminopropyl)pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a 2-aminopropyl group at the 1-position and a carboxylic acid group at the 4-position, forming a hydrochloride salt. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and biochemical research.

Properties

IUPAC Name |

1-(2-aminopropyl)pyrazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-5(8)3-10-4-6(2-9-10)7(11)12;/h2,4-5H,3,8H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLBFGYGGWASPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-aminopropylamine in the presence of hydrochloric acid. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency. The use of catalysts and advanced purification techniques can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of aminopyrazole derivatives, including 1-(2-Aminopropyl)pyrazole-4-carboxylic acid; hydrochloride, in anticancer therapies. For instance, derivatives of pyrazole have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that specific derivatives exhibited up to 54.25% inhibition on HepG2 liver cancer cells and 38.44% on HeLa cervical cancer cells while showing minimal toxicity to normal fibroblasts .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

3. Neuroprotective Effects

Research indicates that aminopyrazoles can influence oxidative stress-related pathways, which are crucial in neurodegenerative conditions such as Alzheimer's disease. The compound's ability to modulate glial inflammation and oxidative neurotoxicity positions it as a candidate for further development in neuroprotective therapies .

Agricultural Applications

1. Fungicide Development

The pyrazole derivatives are being explored for their efficacy as fungicides. The production of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, a precursor to various fungicides, underscores the agricultural relevance of this compound. The annual production of fungicides exceeds 30,000 metric tons, indicating a substantial market for improved formulations derived from pyrazole compounds .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Neuroinflammation Research

A study focusing on the effects of aminopyrazole derivatives on neuroinflammation demonstrated that treatment with these compounds resulted in decreased levels of pro-inflammatory cytokines in BV-2 microglial cells exposed to lipopolysaccharides (LPS). This suggests a mechanism by which these compounds may exert protective effects against neurodegenerative diseases .

Case Study 2: Anticancer Screening

Another investigation evaluated the cytotoxic effects of various pyrazole derivatives against a panel of tumor cell lines. The results showed that specific modifications at the N1 position of the pyrazole ring could enhance antiproliferative activity while maintaining low toxicity towards normal cells, indicating the potential for developing targeted anticancer therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole Derivatives

Key Observations :

- Heterocyclic Core : The target compound’s pyrazole core differs from benzofuran (e.g., 5-APDB HCl) or piperidine hybrids (e.g., ), impacting aromaticity and hydrogen-bonding capacity.

- Substituent Diversity : Electron-withdrawing groups (e.g., -CF3, -Cl in ) enhance electrophilicity, while hydrophilic groups (e.g., -COOH, -NH2) improve solubility .

- Bioisosteric Replacements : The carbohydrazide group in replaces the carboxylic acid, altering metabolic stability and target binding .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

Key Observations :

Biological Activity

1-(2-Aminopropyl)pyrazole-4-carboxylic acid; hydrochloride is a compound of interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Anticancer Activity

Research has demonstrated that aminopyrazole derivatives exhibit significant anticancer properties. For instance, 1-(2-Aminopropyl)pyrazole-4-carboxylic acid has shown promising results against various cancer cell lines. In a study evaluating the antiproliferative effects, the compound inhibited the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells by 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblast cells .

Table 1: Anticancer Activity of 1-(2-Aminopropyl)pyrazole-4-carboxylic acid

| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |

|---|---|---|

| HepG2 | 54.25 | 80.06 |

| HeLa | 38.44 | 80.06 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. Studies have indicated that similar pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential mechanism for reducing inflammation in various pathological conditions .

The biological activity of 1-(2-Aminopropyl)pyrazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound's structure allows it to modulate these targets effectively, leading to its anticancer and anti-inflammatory effects.

Case Study 1: Anticancer Research

In a controlled laboratory setting, the effects of 1-(2-Aminopropyl)pyrazole-4-carboxylic acid were tested on several cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Assessment

Another study focused on the anti-inflammatory properties of pyrazole derivatives similar to 1-(2-Aminopropyl)pyrazole-4-carboxylic acid. The findings revealed significant inhibition of inflammatory markers in vitro, supporting the hypothesis that these compounds could be developed into therapeutic agents for inflammatory diseases .

Q & A

Q. What are the key considerations for synthesizing 1-(2-aminopropyl)pyrazole-4-carboxylic acid hydrochloride with high purity?

Synthesis should focus on optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. A nucleophilic substitution reaction between pyrazole-4-carboxylic acid derivatives and 2-aminopropyl halides is a plausible route. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel, methanol:ethyl acetate gradients) is critical to isolate the hydrochloride salt . Impurity profiling using HPLC (≥98% purity threshold) ensures reproducibility .

Q. How can researchers confirm the structural identity of this compound?

Characterization involves:

Q. What storage conditions are optimal for maintaining compound stability?

Store in airtight, light-protected containers at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Stability testing under accelerated conditions (40°C/75% RH for 1–3 months) can predict shelf life .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

The protonated amine in the hydrochloride salt enhances electrophilicity at the β-carbon of the aminopropyl chain, facilitating SN2 reactions with nucleophiles (e.g., thiols, amines). Kinetic studies using polar aprotic solvents (DMF, DMSO) and varying temperatures (25–60°C) can elucidate reaction mechanisms .

Q. What crystallographic challenges arise during X-ray diffraction analysis of this compound?

Hydrogen bonding between the carboxylic acid, ammonium group, and chloride ions creates complex lattice packing. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Refinement software (e.g., SHELXL) must account for disorder in the aminopropyl chain .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay Standardization : Use reference standards (e.g., USP/PhEur guidelines) for bioactivity assays .

- Solubility Optimization : Adjust pH (e.g., phosphate buffers at pH 7.4) to ensure consistent dissolution in cell-based studies .

- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity measurements .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.